

The Signaling Pathway of PF-4708671: A Technical Guide

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Compound of Interest

Compound Name: PF-7006

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Abstract

PF-4708671 is a potent and highly specific, cell-permeable inhibitor of the p70 ribosomal S6 kinase 1 (S6K1).^{[1][2][3][4]} It has become an invaluable tool for dissecting the intricate signaling networks governed by the mTORC1/S6K1 axis. This technical guide provides a comprehensive overview of the signaling pathway of PF-4708671, including its mechanism of action, quantitative biochemical data, detailed experimental protocols, and visual representations of the associated molecular cascades.

Introduction to S6K1 and its Role in Cellular Signaling

p70 ribosomal S6 kinase 1 (S6K1) is a serine/threonine kinase that plays a critical role in cell growth, proliferation, protein synthesis, and metabolism.^{[2][5]} It is a key downstream effector of the mammalian target of rapamycin complex 1 (mTORC1). The mTORC1/S6K1 signaling pathway is activated by various stimuli, including growth factors (like IGF-1), nutrients, and cellular energy status.^{[2][5][6]} Dysregulation of this pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions.

Mechanism of Action of PF-4708671

PF-4708671 is a piperazinyl-pyrimidine analog that acts as a specific inhibitor of the S6K1 isoform.[1][7] Its primary mechanism of action is the direct inhibition of the kinase activity of S6K1, thereby preventing the phosphorylation of its downstream substrates.[2][3][4]

Upstream Regulation

S6K1 is activated through a multi-step phosphorylation process initiated by the PI3K/Akt/mTORC1 signaling cascade.[2][5][6] Growth factors, such as Insulin-like Growth Factor 1 (IGF-1), activate this pathway.[2] PF-4708671 does not inhibit the activity of mTORC1 itself.[1] Interestingly, treatment with PF-4708671 has been shown to induce the phosphorylation of S6K1 at its T-loop and hydrophobic motif, an effect that is dependent on mTORC1.[1][2][8]

Downstream Effects

The most well-characterized downstream substrate of S6K1 is the 40S ribosomal protein S6 (S6).[9] By inhibiting S6K1, PF-4708671 prevents the phosphorylation of S6.[1][2][3][4][7] This leads to a reduction in protein synthesis. PF-4708671 has been shown to suppress the S6K1-mediated phosphorylation of S6, Rictor, and mTOR in response to IGF-1 stimulation.[3][4]

Off-Target Effects

Recent studies have revealed that PF-4708671 can also exert effects independent of S6K1 inhibition. It has been shown to inhibit mitochondrial complex I, leading to the activation of AMP-activated protein kinase (AMPK).[8][10][11] This effect appears to occur before the inhibition of S6K1.[10][11]

Quantitative Data

The following tables summarize the key quantitative data for PF-4708671.

Table 1: In Vitro Inhibitory Activity of PF-4708671

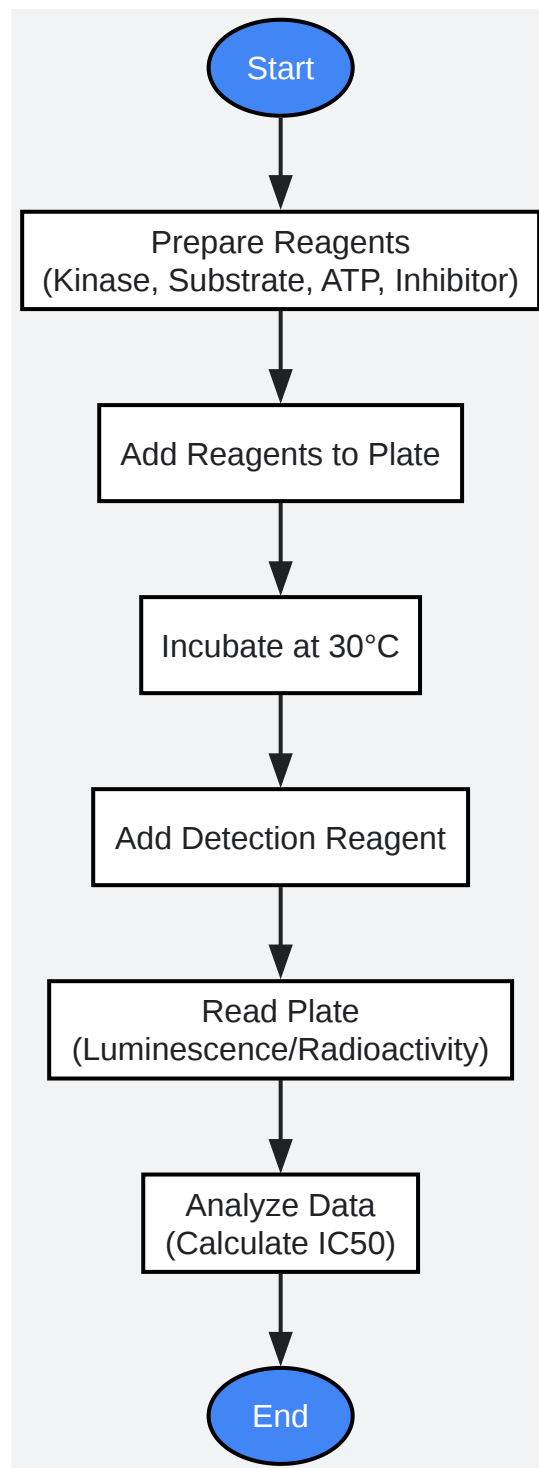
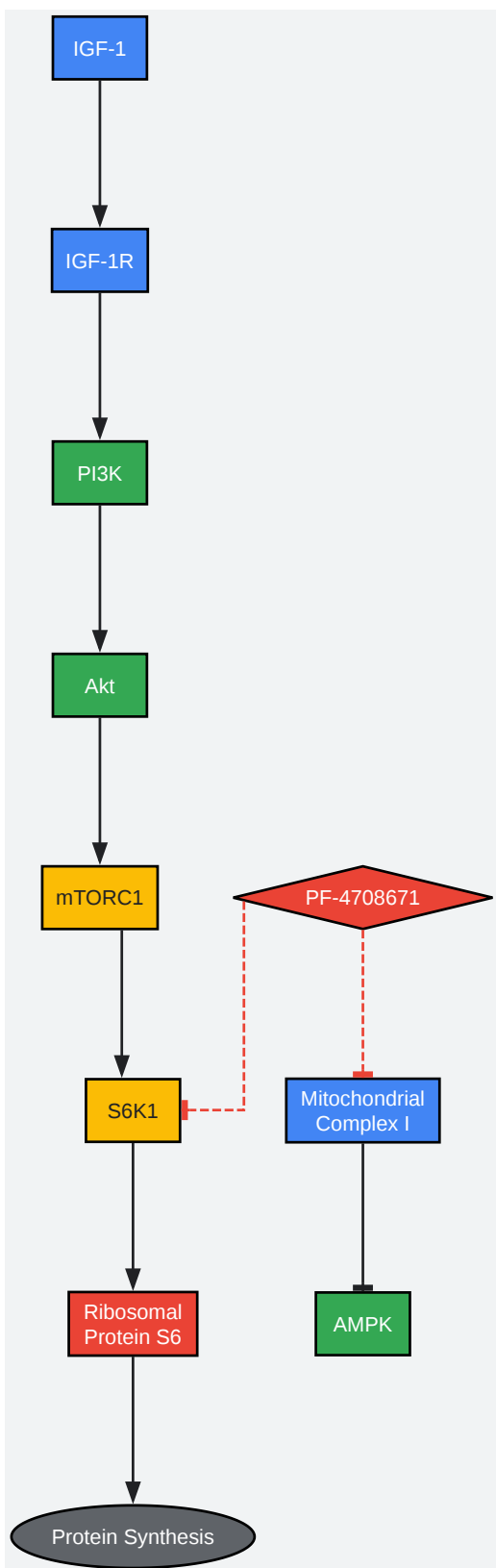
Target	Assay Type	Value	Reference(s)
S6K1	Ki	20 nM	[1][2][3][4][12]
S6K1	IC50 (cell-free)	160 nM	[1][2][3][4][12]
S6K1	IC50 (radioactive kinase assay)	142.8 nM	[13]
S6K2	IC50	65 μ M	[12]
MSK1	IC50	0.95 μ M	[12]
RSK1	IC50	4.7 μ M	[12]
RSK2	IC50	9.2 μ M	[12]

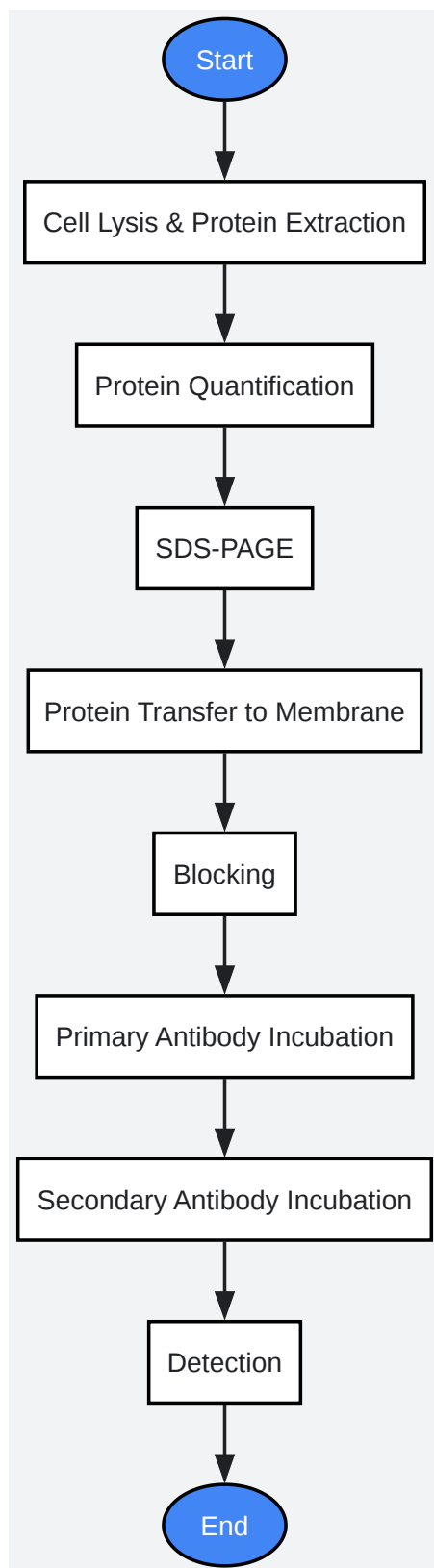
Table 2: Cellular Activity of PF-4708671

Cell Line	Assay Type	Value (IC50)	Reference(s)
BHT-101	Growth Inhibition Assay	0.82024 μ M	[1]
UACC-893	Growth Inhibition Assay	5.19886 μ M	[1]

Signaling Pathway and Experimental Workflow Diagrams

PF-4708671 Signaling Pathway





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References

- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. PF 4708671 | RSK | Tocris Bioscience [tocris.com]
- 5. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Sigma-Aldrich [merckmillipore.com]
- 6. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
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